molecular formula C6H10O3 B2551451 3-Methoxyoxolane-3-carbaldehyde CAS No. 1784292-25-6

3-Methoxyoxolane-3-carbaldehyde

Cat. No.: B2551451
CAS No.: 1784292-25-6
M. Wt: 130.143
InChI Key: WNHOXDRYCYFIBF-UHFFFAOYSA-N
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Description

3-Methoxyoxolane-3-carbaldehyde is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.143. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Antioxidant Activities

  • Ln(III) Complexes with 6-Ethoxy Chromone-3-Carbaldehyde Benzoyl Hydrazone : This study synthesized Ln(III) complexes that showed significant fluorescence properties and DNA-binding capabilities through an intercalation mechanism. These complexes also exhibited notable antioxidative activity against hydroxyl free radicals, indicating potential biomedical applications (Ju Wang et al., 2009).

Metal Ion Sensing

  • Chromone Schiff-base for Al(III) : A chromone Schiff-base demonstrated as a highly sensitive and selective colorimetric and fluorescent chemosensor for aluminum ions (Al(III)), showcasing an "off-on-type" mode with a significant fluorescence enhancement upon Al(III) binding. This sensor's detection limit for Al(III) was remarkably low, highlighting its potential for environmental monitoring and analytical chemistry applications (Long Fan et al., 2014).

Photophysical Properties

  • Excited State Intramolecular Proton Transfer : Research on 1-hydroxypyrene-2-carbaldehyde (HP) and 1-methoxypyrene-2-carbaldehyde (MP) revealed distinct photophysical behaviors due to intramolecular hydrogen bonds (IMHBs), contributing to our understanding of excited state dynamics and the role of IMHBs in photophysical properties (H. Yin et al., 2016).

Catalysis

  • Selective Oxidation of Methanol to Formaldehyde : A study on the selective oxidation of methanol to formaldehyde on a copper(110) catalyst provided insights into the role of surface oxygen in enhancing methanol adsorption and the catalytic process. This research contributes to the development of more efficient catalytic processes for the chemical industry (I. Wachs & R. Madix, 1978).

Organic Synthesis

  • Nucleophilic Substitution in Indole Chemistry : The versatility of 1-methoxy-6-nitroindole-3-carbaldehyde as an electrophile for regioselective reactions to produce 2,3,6-trisubstituted indole derivatives showcases its utility in synthesizing complex organic molecules, offering a pathway to novel compounds for further research and application (Koji Yamada et al., 2009).

Safety and Hazards

The compound is classified as a hazard under GHS02 (flammable) and GHS07 (irritant). It has hazard statements H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for 3-Methoxyoxolane-3-carbaldehyde are not available, research in the field of heterocyclic compounds is rapidly advancing. New synthetic methodologies are being developed, and the range of compositions is expanding. High-entropy MXenes with multiple elements have been discovered, adding a new level of structural control to these materials .

Properties

IUPAC Name

3-methoxyoxolane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(4-7)2-3-9-5-6/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHOXDRYCYFIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784292-25-6
Record name 3-methoxyoxolane-3-carbaldehyde
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